L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid is a peptide compound composed of multiple amino acids, including lysine, tyrosine, proline, and aspartic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups on lysine residues can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Dityrosine cross-links.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated lysine residues.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in tissue engineering.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to downstream biological effects. The exact pathways and targets depend on the specific context and application of the peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Lysyl-L-tyrosine-α-L-lysine
- L-Tyrosyl-L-aspartic acid
- L-Aspartic acid, L-prolyl-L-lysyl-L-alanyl-L-threonylglycylglycyl-L-prolyl-L-isoleucyl-L-tyrosyl-L-lysyl-L-arginyl-L-valyl
Uniqueness
L-Lysyl-L-tyrosyl-L-lysyl-L-prolyl-L-lysyl-L-tyrosyl-L-aspartic acid is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and participate in unique biochemical pathways, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
675108-62-0 |
---|---|
Molekularformel |
C45H68N10O12 |
Molekulargewicht |
941.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C45H68N10O12/c46-20-4-1-8-31(49)39(60)52-34(24-27-12-16-29(56)17-13-27)41(62)51-33(10-3-6-22-48)44(65)55-23-7-11-37(55)43(64)50-32(9-2-5-21-47)40(61)53-35(25-28-14-18-30(57)19-15-28)42(63)54-36(45(66)67)26-38(58)59/h12-19,31-37,56-57H,1-11,20-26,46-49H2,(H,50,64)(H,51,62)(H,52,60)(H,53,61)(H,54,63)(H,58,59)(H,66,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
GXPYEHUJJOPXQU-PEAOEFARSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.